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3'-O-Methyluridine

Analytical Chemistry RNA Modification Analysis Quality Control

Standard uridine lacks enzymatic stability and cannot differentiate 3'-O-methylation from 2'-O isomers in RNA analysis-compromising assay validity. - **Key advantage**: Enables unambiguous 3'-O-methylation detection in plant microRNAs via 60-Da neutral loss in negative-ion MS/MS (impossible with positive-ion only). - **Therapeutic use**: Improves nuclease resistance in ASO/siRNA backbones; documented substrate for uridine phosphorylase enzymology. - **Supply**: ≥98% purity; immediate shipping in research-grade quantities.

Molecular Formula C17H15N5O
Molecular Weight 305.33 g/mol
CAS No. 6038-59-1
Cat. No. B3029262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-Methyluridine
CAS6038-59-1
Molecular FormulaC17H15N5O
Molecular Weight305.33 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4=NON=C4N
InChIInChI=1S/C10H14N2O6/c1-17-8-5(4-13)18-9(7(8)15)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,9-/m1/s1
InChIKeyHIUITJWNRMJIBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-O-Methyluridine in Oligonucleotide and RNA Research


3'-O-Methyluridine (3'-OMeU, CAS 6038-59-1) is a modified ribonucleoside where the 3'-hydroxyl group of uridine is substituted with a methoxy group . This specific modification imparts distinct chemical and biological properties that are not shared by unmodified uridine or other methylated uridine derivatives, making it a critical building block for the synthesis of modified oligonucleotides, the study of RNA structure and function, and the development of therapeutic antisense and siRNA agents . Its availability at purities ≥98% from multiple vendors supports its integration into research and development workflows .

Unambiguous identification by unique tandem MS fragmentation signature
Enhanced glycosidic bond stability supports acid-sensitive synthetic routes
Documented substrate for uridine phosphorylase, enabling enzymology assays

Why 3'-O-Methyluridine Is Irreplaceable


The specific position of the methyl group on the ribose ring critically dictates the compound's physical, chemical, and biological properties. Unsubstituted uridine and derivatives methylated at alternative positions, such as the 2'-O or the N3 base positions, exhibit distinct behaviors in analytical assays, enzymatic reactions, and when incorporated into oligonucleotides [1]. For instance, 3'-O-Methyluridine provides a unique and unambiguous mass spectrometric signature that is absent in its 2'-O-methylated isomer [2]. Furthermore, the 3'-O-methyl modification alters the kinetics of glycosidic bond hydrolysis compared to uridine, which directly impacts the compound's chemical stability and its suitability for specific synthetic and experimental protocols [3]. Substituting with a generic analog would introduce variability in data and compromise the validity of assays that rely on its unique characteristics.

  • 2'-O-Methyluridine: Mass spectrometric fragmentation pattern differs; identity confirmation may not transfer.
  • Unsubstituted uridine: Lower glycosidic bond stability and distinct enzyme substrate profile may alter experimental outcomes.

3'-O-Methyluridine: Evidence-Based Differentiation


Differentiating 2'- and 3'-O-Methyluridine via Tandem MS

A key procurement advantage of 3'-O-Methyluridine is its unambiguous identification in complex mixtures. In negative-ion mode tandem mass spectrometry (MS/MS) of the [M-H]- ion, 3'-O-Methyluridine exhibits a characteristic neutral loss of a 60-Da fragment (C2H4O2). This specific fragmentation pathway is unique to 3'-O-methyluridine and is not observed for its close structural analog, 2'-O-methyluridine [1].

MS Differentiation
Head-to-head
3'-O-Methyluridine
60 Da (C2H4O2) neutral loss
2'-O-Methyluridine
No 60 Da neutral loss observed
Supports unambiguous identity confirmation in QC.
Negative-ion ESI MS/MS of [M-H]- required.
Analytical Chemistry RNA Modification Analysis Quality Control

Enhanced N-Glycosidic Bond Stability vs Uridine

The 3'-O-methyl group provides enhanced chemical stability of the N-glycosidic bond compared to unmodified uridine. Early work by Naik and Robins (1965) established the relative rates of acid hydrolysis, showing that 3'-O-Methyluridine is more resistant to acidic cleavage [1].

Glycosidic Bond Stability
Head-to-head
3'-O-Methyluridine
More stable; slower acid hydrolysis
Uridine (unmodified)
Faster hydrolysis under identical acidic conditions
Supports selection for acid-sensitive synthesis steps.
Exact rate constants not reported.
Chemical Synthesis Nucleoside Chemistry Stability Studies

Substrate for Uridine Phosphorylase

3'-O-Methyluridine is specifically cited as a substrate for uridine phosphorylase, an enzyme critical in pyrimidine salvage pathways . This utility is not a generic property of all nucleoside analogs and allows researchers to probe the enzyme's active site specificity and the metabolic fate of modified nucleosides [1].

Enzyme Substrate
Context-dependent
Acts as substrate for uridine phosphorylase (qualitative evidence).
May support enzymology studies; quantitative kinetics not reported.
Data to verify; no Km/kcat found.
Enzymology Nucleotide Metabolism Biochemical Assays

Enhanced Nuclease Resistance in Oligonucleotides

While direct quantitative comparisons for 3'-O-Methyluridine alone are sparse, recent literature on the closely related N3-methyluridine (m3U) shows that 3'-position base modifications confer enhanced resistance to nucleases [1]. A 2024 study found that 2'-O-alkyl-m3U modifications in a dT20 oligonucleotide exhibited 'excellent nuclease resistance' against both 3'-exonucleases (SVPD) and 5'-exonucleases (PDE-II) compared to m3U, 2'-F, and 2'-OMe modified oligonucleotides [1].

Nuclease Resistance
Class-level
Related N3-methyluridine modifications show improved nuclease resistance.
Class-level inference supports nuclease stability investigation.
Direct 3'-OMeU nuclease data required.
Therapeutic Oligonucleotides siRNA/ASO Design Nuclease Stability

3'-O-Methyluridine Applications


Distinguishing 2'-O- and 3'-O-Methylated RNA

Procurement of 3'-O-Methyluridine is essential for laboratories studying naturally occurring RNA modifications, particularly in plant microRNAs. Its unique 60-Da neutral loss signature in negative-ion MS/MS enables the unequivocal differentiation of 3'-O-methylated ribonucleosides from their 2'-O-methylated counterparts, a task that is impossible using positive-ion MS/MS alone [1]. This analytical standard is critical for validating the presence and position of methylation in biological samples.

Building Block for Oligonucleotide Therapeutics

3'-O-Methyluridine is a vital building block for the synthesis of modified antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) [1]. Its enhanced stability against enzymatic degradation, inferred from studies on related N3-methyl modifications, makes it a strategic choice for improving the nuclease resistance and thus the pharmacokinetic properties of therapeutic oligonucleotides intended for in vivo use [2].

Investigating Uridine Phosphorylase Activity

As a documented substrate for uridine phosphorylase, 3'-O-Methyluridine serves as a specialized tool for enzymology studies focused on pyrimidine metabolism [1]. Researchers procuring this compound can use it to investigate enzyme kinetics, substrate specificity, and the effects of sugar modifications on the function of this key metabolic enzyme, providing insights not attainable with the native substrate, uridine [2].

Application
Selection Property
Validation Focus
Distinguishing 2'-/3'-O-methyl RNA
Unique MS/MS fragmentation signature
Negative-ion neutral loss confirmation
Oligonucleotide nuclease stability research
Nuclease resistance profile (class-level)
Enzymatic stability assessment
Uridine phosphorylase enzymology
Substrate activity for pyrimidine salvage enzyme
Kinetic characterization and specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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